

# Strontium Succinate and Bone Fracture Healing: A Comparative In Vivo Assessment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Strontium succinate*

Cat. No.: *B1245921*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The quest for therapeutic agents that can accelerate and enhance the natural process of bone fracture healing is a cornerstone of orthopedic research. Among the various candidates, strontium-based compounds have garnered significant interest due to their dual anabolic and anti-catabolic effects on bone metabolism. This guide provides a comprehensive in vivo comparison of the efficacy of strontium, primarily through its widely studied salt, strontium ranelate, in promoting bone fracture healing. While the specific succinate salt is less documented in fracture healing models, the biological activity is overwhelmingly attributed to the strontium ion ( $\text{Sr}^{2+}$ ). This document will therefore synthesize the available preclinical data for strontium compounds and compare their performance against other therapeutic alternatives, providing detailed experimental methodologies and elucidating the key signaling pathways involved.

## Comparative Efficacy of Strontium in Fracture Healing

In vivo studies, predominantly in rodent models, have demonstrated the potential of systemic strontium administration to improve several parameters of fracture healing. These effects are often compared against a control (vehicle) group or other known osteogenic agents.

A study in an ovariectomized (OVX) rat model, which mimics postmenopausal osteoporosis, showed that systemic treatment with strontium ranelate significantly promoted tibial fracture

healing.<sup>[1][2]</sup> Compared to the untreated OVX group, strontium treatment led to a significant increase in bone formation, bone mineral density (BMD), and biomechanical strength of the healing callus.<sup>[1]</sup> Notably, the ultimate load to failure of the fractured tibias was increased by 211.0% at 4 weeks and 61.4% at 8 weeks post-fracture in the strontium-treated group.<sup>[1]</sup> Histological analysis revealed more mature and well-organized bone formation within the fracture gap in the strontium group.<sup>[1][2]</sup>

However, the effects of strontium on fracture healing are not universally consistent across all studies and may depend on the specific fracture model and dosage. For instance, one study using a closed tibial fracture model in rats found that while strontium ranelate increased callus volume and bone mineral content at 3 weeks, it did not significantly impact the maximum load or stiffness of the healing fractures at either 3 or 8 weeks.<sup>[3]</sup> Another study on rabbits with a critical-sized ulnar bone gap reported that strontium ranelate did not promote, and may have even delayed, early-stage bone formation compared to the control group.<sup>[4][5]</sup>

## Strontium vs. Alternative Therapies

Alendronate: A direct comparison in a mouse model of osteogenesis imperfecta revealed that strontium ranelate had comparable effects to alendronate, a commonly used bisphosphonate, in reducing fracture incidence and improving bone mass and strength.<sup>[6]</sup> Both treatments significantly increased trabecular bone mineral density, bone volume, and biomechanical parameters.<sup>[6]</sup> A key difference observed was their mechanism of action; while alendronate suppressed both bone formation and resorption, strontium ranelate maintained bone formation while inhibiting resorption.<sup>[6]</sup>

rhBMP-2: Recombinant human bone morphogenetic protein-2 (rhBMP-2) is a potent osteoinductive agent used clinically to treat bone defects. An in vivo study comparing strontium hydroxyapatite nanoparticles to rhBMP-2 in a mouse model found that strontium elicited stronger endochondral ossification and more effectively inhibited osteoclast activity than rhBMP-2.<sup>[7]</sup> This suggests that strontium-based biomaterials could be a promising non-biologic alternative for enhancing bone regeneration.<sup>[7]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative findings from representative in vivo studies investigating the efficacy of strontium in bone fracture healing.

Table 1: Effect of Strontium Ranelate on Biomechanical Properties of Healing Tibial Fractures in Ovariectomized Rats

| Treatment Group                          | Time Point | Ultimate Load (N) |
|------------------------------------------|------------|-------------------|
| OVX Control                              | 4 weeks    | 15.2 ± 3.1        |
| OVX + Strontium Ranelate (625 mg/kg/day) | 4 weeks    | 47.3 ± 9.8        |
| OVX Control                              | 8 weeks    | 55.7 ± 8.2        |
| OVX + Strontium Ranelate (625 mg/kg/day) | 8 weeks    | 89.9 ± 12.5       |

\*p < 0.01 compared to OVX Control. Data adapted from a study on tibial fracture healing in ovariectomized rats.[1][2]

Table 2: Comparative Effects of Strontium Ranelate and Alendronate on Bone Histomorphometry in a Mouse Model of Osteogenesis Imperfecta

| Treatment Group                     | Bone Volume / Total Volume (%) | Trabecular Number (1/mm) |
|-------------------------------------|--------------------------------|--------------------------|
| Vehicle                             | 12.3 ± 2.1                     | 3.5 ± 0.5                |
| Strontium Ranelate (1800 mg/kg/day) | 20.1 ± 3.5                     | 5.2 ± 0.7                |
| Alendronate (0.21 mg/kg/week)       | 21.5 ± 3.8                     | 5.5 ± 0.8                |

\*p < 0.05 compared to Vehicle. Data adapted from a comparative study in a mouse model.[6]

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols from the cited in vivo studies.

## Protocol 1: Tibial Fracture Healing in Ovariectomized Rats

- Animal Model: Female Sprague-Dawley rats, 3 months old, subjected to ovariectomy (OVX) to induce an osteoporotic condition. A control group undergoes a sham operation.
- Fracture Induction: Three months post-OVX, a standardized transverse osteotomy is created in the proximal tibia of both hind limbs. The fractures are stabilized using intramedullary wires.
- Treatment Administration: The treatment group receives strontium ranelate (625 mg/kg/day) orally, mixed with their food, starting from the day of the fracture. The control group receives a vehicle.
- Assessment Methods:
  - Radiography: X-rays of the fractured tibiae are taken at 4 and 8 weeks post-fracture to assess callus formation and bridging.
  - Micro-CT Analysis: High-resolution micro-computed tomography is used to quantify callus volume, bone mineral density, and microarchitectural parameters.
  - Biomechanical Testing: At the end of the study period, the rats are euthanized, and the fractured tibiae are harvested. A three-point bending test is performed to determine the ultimate load, stiffness, and energy to failure of the healing bone.
  - Histology: The fracture callus is decalcified, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) and Masson's trichrome to evaluate the cellular composition and tissue organization of the healing tissue.

## Protocol 2: Mandibular Fracture Healing in Rats

- Animal Model: Male Wistar albino rats, 16-18 weeks old.
- Fracture Induction: A full-thickness surgical osteotomy is created in the subcondylar region of the mandible.

- Treatment Administration: A single local dose of 3% or 5% strontium chloride solution (0.3 cc) is injected directly at the fracture line. The control group receives no injection.
- Assessment Methods:
  - Histopathological Examination: At 21 days post-operative, the mandibles are dissected and prepared for histological analysis. Bone healing is scored based on the degree of callus formation, remodeling, and union across the fracture gap.

## Signaling Pathways and Mechanisms of Action

Strontium exerts its effects on bone cells by modulating several key signaling pathways, which collectively contribute to its pro-osteogenic and anti-resorptive properties.



[Click to download full resolution via product page](#)

Caption: Signaling pathways modulated by strontium in bone cells.



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for in vivo fracture healing studies.

In summary, preclinical evidence suggests that strontium holds promise as a therapeutic agent for enhancing bone fracture healing, particularly in osteoporotic conditions. Its dual action of stimulating bone formation while inhibiting bone resorption distinguishes it from purely anti-resorptive agents like bisphosphonates. However, the variability in outcomes across different studies highlights the need for further research to optimize dosage, delivery methods (systemic vs. local), and the specific strontium salt to be used. The development of strontium-releasing biomaterials for local application at the fracture site represents a particularly promising avenue for future therapeutic strategies.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Systemic treatment with strontium ranelate promotes tibial fracture healing in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic treatment with strontium ranelate promotes tibial fracture healing in ovariectomized rats | Semantic Scholar [semanticscholar.org]
- 3. Strontium is incorporated into the fracture callus but does not influence the mechanical strength of healing rat fractures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of strontium ranelate on the healing of a fractured ulna with bone gap in rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Comparable Effects of Strontium Ranelate and Alendronate Treatment on Fracture Reduction in a Mouse Model of Osteogenesis Imperfecta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vivo Comparison Study Between Strontium Nanoparticles and rhBMP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Strontium Succinate and Bone Fracture Healing: A Comparative In Vivo Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1245921#in-vivo-validation-of-strontium-succinate-efficacy-in-bone-fracture-healing>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)